5-Fluoro-1,3-benzothiazole-2-carboxylic acid
Overview
Description
5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic aromatic compound that contains a benzene ring fused with a thiazole ring, substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
Similar fluorinated heterocycles have been reported to exhibit anticancer and antimicrobial activities .
Mode of Action
It’s known that fluorinated heterocycles can interact with their targets in a way that significantly affects their anticancer and antimicrobial activities .
Biochemical Pathways
It’s known that fluorinated heterocycles can affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Similar fluorinated heterocycles have been reported to exhibit significant anticancer and antimicrobial activities .
Action Environment
Such factors can play a significant role in the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid typically involves the cyclization of 2-aminothiophenol derivatives with appropriate fluorinated carboxylic acid precursors. One common method includes the reaction of 2-aminothiophenol with 5-fluoro-2-chlorobenzoic acid under basic conditions to form the desired benzothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and reduce reaction time. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Fluoro-1,3-benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of advanced materials and dyes
Comparison with Similar Compounds
Benzothiazole: The parent compound without the fluorine and carboxylic acid substitutions.
2-Aminobenzothiazole: Contains an amino group instead of a carboxylic acid group.
5-Fluorobenzothiazole: Lacks the carboxylic acid group but retains the fluorine substitution
Uniqueness: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the carboxylic acid group allows for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
5-fluoro-1,3-benzothiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTWYWTZDUJKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597437 | |
Record name | 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139425-47-1 | |
Record name | 5-Fluoro-2-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139425-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,3-benzothiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.